![molecular formula C10H10N2O4S B233334 N-[(4-cyanophenyl)sulfonyl]-beta-alanine](/img/structure/B233334.png)
N-[(4-cyanophenyl)sulfonyl]-beta-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-cyanophenyl)sulfonyl]-beta-alanine, commonly known as CBS-1115, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
CBS-1115 has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to exhibit potent inhibitory effects on certain enzymes and receptors, making it a promising candidate for the development of new drugs.
Mechanism of Action
CBS-1115 works by inhibiting the activity of certain enzymes and receptors in the body. Specifically, it has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body. Additionally, CBS-1115 has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neurotransmitter release in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CBS-1115 are complex and varied, and depend on a number of factors such as dosage, route of administration, and target tissue. Some of the reported effects of CBS-1115 include inhibition of carbonic anhydrase activity, modulation of GABA receptor activity, and changes in neurotransmitter release in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of CBS-1115 for lab experiments is its potent inhibitory effects on certain enzymes and receptors, making it a useful tool for studying the role of these targets in various biological processes. However, one limitation of CBS-1115 is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of potential future directions for research on CBS-1115. One area of interest is the development of new drugs based on its structure and mechanism of action. Additionally, further studies are needed to elucidate the precise biochemical and physiological effects of CBS-1115, as well as its potential applications in other fields such as agriculture and environmental science.
In conclusion, CBS-1115 is a synthetic compound that has garnered significant attention in the scientific community due to its potential applications in various fields. Its potent inhibitory effects on certain enzymes and receptors make it a promising candidate for the development of new drugs, and further research is needed to fully understand its biochemical and physiological effects.
Synthesis Methods
CBS-1115 can be synthesized through a multistep process involving the reaction of 4-cyanobenzenesulfonyl chloride with beta-alanine in the presence of a base. The resulting product is then purified through recrystallization to obtain CBS-1115 in its pure form.
properties
Molecular Formula |
C10H10N2O4S |
|---|---|
Molecular Weight |
254.26 g/mol |
IUPAC Name |
3-[(4-cyanophenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C10H10N2O4S/c11-7-8-1-3-9(4-2-8)17(15,16)12-6-5-10(13)14/h1-4,12H,5-6H2,(H,13,14) |
InChI Key |
VRIZQYZOSRPVEA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C#N)S(=O)(=O)NCCC(=O)O |
Canonical SMILES |
C1=CC(=CC=C1C#N)S(=O)(=O)NCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



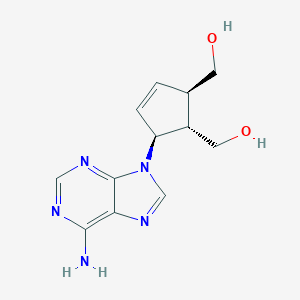
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(10R,12S,14R)-12-hydroxy-17-[(2S,4S,5S)-4-hydroxy-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,6,10,14-pentamethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]-6-(hydroxymethyl)-2-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B233259.png)
![[1(2H),3'-Bipyridine]-3-carboxylic acid, 2-oxo-](/img/structure/B233266.png)
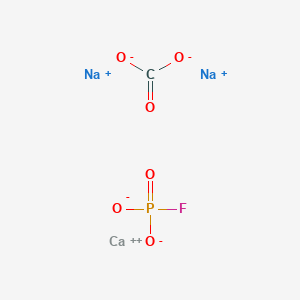
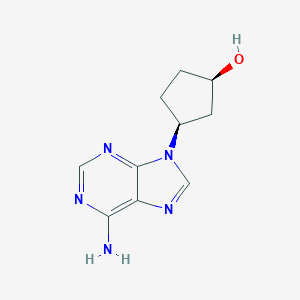
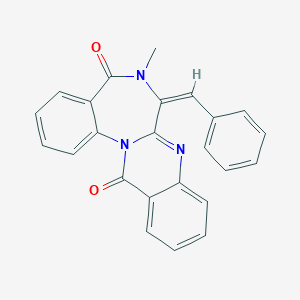

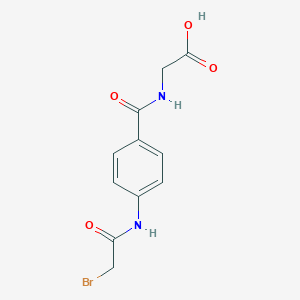
![[(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol](/img/structure/B233325.png)

![7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-2,4(1H,3H)-pteridinedione](/img/structure/B233340.png)

![[(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B233381.png)
